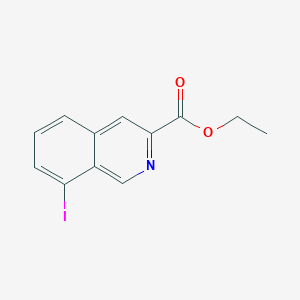

Ethyl 8-iodoisoquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C12H10INO2 |

|---|---|

Molecular Weight |

327.12 g/mol |

IUPAC Name |

ethyl 8-iodoisoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |

InChI Key |

NIDGOSPRJWTGOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 8-iodoisoquinoline-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step sequence involving:

- Construction of the isoquinoline-3-carboxylate core,

- Selective iodination at the 8-position,

- Purification and isolation of the target compound.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) are often employed to build the isoquinoline framework or introduce substituents prior to halogenation. The iodination step typically uses N-iodosuccinimide (NIS) or similar electrophilic iodine sources for regioselective halogenation.

Stepwise Preparation

Synthesis of Ethyl Isoquinoline-3-carboxylate Core

- Starting Material: N-substituted phthalimide derivatives or 3-bromopyridine-4-carbaldehyde are common precursors.

- Key Reaction: Palladium-catalyzed Suzuki coupling or Heck reaction to form the isoquinoline skeleton.

- Conditions: Pd(0) catalysts such as Pd(OAc)₂ with phosphine ligands (e.g., PPh₃), bases like NaOAc, and solvents such as dioxane at elevated temperatures (~150 °C).

- Outcome: Ethyl isoquinoline-3-carboxylate derivatives are obtained in moderate to good yields (typically 50-80%) with high regioselectivity.

Selective Iodination at the 8-Position

- Reagents: N-Iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide.

- Solvent: Carbon tetrachloride or other inert solvents.

- Conditions: Heating at 80 °C for 6-7 hours under stirring.

- Mechanism: Radical halogenation selectively targets the 8-position on the isoquinoline ring due to electronic and steric factors.

- Isolation: The reaction mixture is worked up by solvent evaporation under reduced pressure, aqueous-organic extraction, and washing to isolate the iodinated product.

Purification and Isolation

Representative Experimental Procedure Summary

Analysis of Preparation Methods

Catalysis and Reaction Conditions

- The use of palladium catalysis allows for mild reaction conditions with high regioselectivity and functional group tolerance.

- Ligand choice (e.g., triphenylphosphine) and base selection are critical for optimizing yields.

- Elevated temperatures are necessary for coupling but must be controlled to prevent decomposition.

Halogenation Specificity

- Radical iodination using NIS and benzoyl peroxide is effective for selective substitution at the 8-position.

- Reaction time and temperature influence the degree of halogenation and side reactions.

- The solvent environment (e.g., carbon tetrachloride) stabilizes the radical intermediates.

Summary Table of Key Literature Data

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or cyanides can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinoline-3-carboxylates, while substitution reactions can produce a wide range of functionalized isoquinoline derivatives .

Scientific Research Applications

Ethyl 8-iodoisoquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound can be used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 8-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Iodine vs. However, its larger size may reduce solubility compared to smaller halogens.

- Hydroxy and Methoxy Groups: Hydroxy (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) and methoxy substituents enhance solubility in polar solvents, favoring biological applications .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Notes:

- Data for this compound are unavailable in the evidence, but its iodine substituent likely increases molecular weight and lipophilicity compared to bromo/fluoro analogs.

- The nitro derivative’s instability contrasts with the hydroxy-substituted compounds, which exhibit better thermal stability .

Q & A

Q. Q1. What synthetic routes are optimal for preparing ethyl 8-iodoisoquinoline-3-carboxylate, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves iodination of a precursor quinoline derivative. A common approach, analogous to ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate synthesis, involves reacting 8-iodoisoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) . Key parameters include:

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may risk decomposition.

- Catalysts : Bases like triethylamine improve nucleophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Analytical techniques are critical:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., iodine at C8, ester at C3) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 386.96 for CHINO) .

- HPLC : Purity >98% is achievable using reverse-phase chromatography with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How does the iodine substituent at C8 influence the compound’s biological activity compared to other halogenated analogs?

Methodological Answer: The iodine atom’s size and electronegativity modulate interactions with biological targets. For example:

- Antimicrobial Activity : this compound may exhibit stronger binding to bacterial topoisomerases than fluoro or chloro analogs due to iodine’s polarizability .

- Cellular Uptake : Iodine’s lipophilicity enhances membrane permeability compared to nitro or cyano derivatives .

Q. Q4. How should researchers address contradictions in reported cytotoxicity data for this compound across different cell lines?

Methodological Answer: Discrepancies may arise from:

- Cell Line Variability : Metabolic differences (e.g., expression of efflux pumps in cancer vs. normal cells) .

- Assay Conditions : Varying incubation times or serum concentrations alter compound stability .

Resolution Strategy :

Dose-Response Curves : Test multiple concentrations (0.1–100 μM) across 24–72 hours.

Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding affinity .

Meta-Analysis : Compare data normalized to controls (e.g., % viability relative to cisplatin) .

Q. Q5. What computational methods are effective for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate properties:

- Bioavailability : High (LogP ~3.5) but potential CYP450 inhibition due to iodine .

- Half-Life : Predicted t = 6–8 hours in humans.

- Docking Simulations : AutoDock Vina models interactions with targets (e.g., DNA gyrase) to prioritize in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.